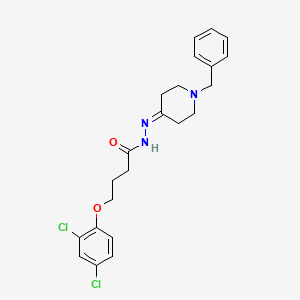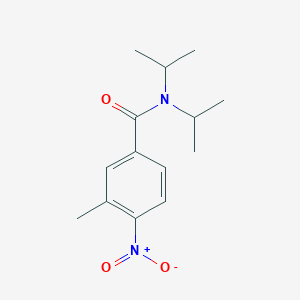![molecular formula C22H18ClN3O5 B12470885 3-chloro-N-(3-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12470885.png)
3-chloro-N-(3-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-CHLORO-N-{3-[(E)-[(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated benzamide core, an ethoxy group, a hydroxyl group, and a nitrophenyl moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-{3-[(E)-[(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE typically involves multiple steps, including the formation of the benzamide core, chlorination, and the introduction of the ethoxy, hydroxyl, and nitrophenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-CHLORO-N-{3-[(E)-[(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the nitro group may produce amines. Substitution reactions can result in a variety of substituted benzamides, depending on the nucleophile used.
Applications De Recherche Scientifique
3-CHLORO-N-{3-[(E)-[(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 3-CHLORO-N-{3-[(E)-[(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-CHLORO-N-{3-[(E)-[(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE include other benzamide derivatives with different substituents, such as:
- 3-CHLORO-N-{3-[(E)-[(3-METHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE
- 3-CHLORO-N-{3-[(E)-[(3-ETHOXY-2-HYDROXY-4-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE
Uniqueness
The uniqueness of 3-CHLORO-N-{3-[(E)-[(3-ETHOXY-2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]PHENYL}BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C22H18ClN3O5 |
|---|---|
Poids moléculaire |
439.8 g/mol |
Nom IUPAC |
3-chloro-N-[3-[(3-ethoxy-2-hydroxy-5-nitrophenyl)methylideneamino]phenyl]benzamide |
InChI |
InChI=1S/C22H18ClN3O5/c1-2-31-20-12-19(26(29)30)10-15(21(20)27)13-24-17-7-4-8-18(11-17)25-22(28)14-5-3-6-16(23)9-14/h3-13,27H,2H2,1H3,(H,25,28) |
Clé InChI |
WMGOUFGXFSAWME-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1O)C=NC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12470803.png)

![N-(4-methylbenzyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12470810.png)
![N-(1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12470816.png)
![3-(azepan-1-ylsulfonyl)-4-chloro-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B12470817.png)


![1-[2-(2,4-Dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B12470836.png)
![6-[(1E)-2-{3-[(1E)-2-{2-methoxy-4-[(pyridin-2-yl)methoxy]phenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-1H-indole](/img/structure/B12470845.png)
![[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine hydrobromide](/img/structure/B12470859.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B12470864.png)
![N-cyclohexyl-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12470868.png)
![N-(4-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12470878.png)
![2-(4-fluorophenyl)-2-oxoethyl 6-methyl-2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12470881.png)
